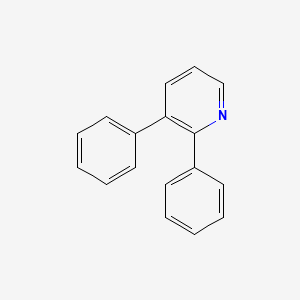

2,3-Diphenylpyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-diphenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-3-8-14(9-4-1)16-12-7-13-18-17(16)15-10-5-2-6-11-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAXDAMWMOBXMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187063 | |

| Record name | 2,3-Diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33421-53-3 | |

| Record name | 2,3-Diphenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33421-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diphenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,3-Diphenylpyridine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,3-diphenylpyridine and its derivatives. It includes detailed experimental protocols, quantitative data for key reactions, and insights into the potential applications of these compounds in drug development, particularly as anti-inflammatory agents.

Core Synthetic Methodologies

Two principal and effective methods for the synthesis of the this compound scaffold are the Kröhnke Pyridine Synthesis and the Inverse Electron Demand Diels-Alder Reaction of 1,2,4-Triazines.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile and widely used method for the preparation of substituted pyridines.[1][2] The general strategy involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate, which facilitates the ring closure to form the pyridine.[1]

Experimental Protocol: Synthesis of 2,3,4-Triphenylpyridine (a this compound derivative) via Kröhnke Condensation

This protocol is a representative example of the Kröhnke synthesis adapted for a this compound derivative.

Step 1: Synthesis of the Chalcone (1,2-Diphenyl-prop-2-en-1-one)

-

To a solution of benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol, a solution of aqueous potassium hydroxide (40%) is added dropwise with stirring at room temperature.

-

The reaction mixture is stirred for 3-4 hours, during which a precipitate forms.

-

The mixture is then cooled in an ice bath and the precipitate is collected by filtration, washed with cold water until the washings are neutral, and then washed with cold ethanol.

-

The crude chalcone is recrystallized from ethanol to afford the pure product.

Step 2: Synthesis of the Pyridinium Salt (N-(Phenacyl)pyridinium Bromide)

-

A solution of α-bromoacetophenone (1.0 eq) and pyridine (1.1 eq) in diethyl ether is stirred at room temperature for 24 hours.

-

The resulting white precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield N-(phenacyl)pyridinium bromide.

Step 3: Kröhnke Condensation to form 2,3,4-Triphenylpyridine

-

A mixture of the chalcone from Step 1 (1.0 eq), N-(phenacyl)pyridinium bromide from Step 2 (1.0 eq), and ammonium acetate (10 eq) in glacial acetic acid is heated at reflux for 4-6 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give 2,3,4-triphenylpyridine.

| Reaction Step | Reactants | Solvent | Catalyst/Reagent | Temperature | Time | Yield |

| Chalcone Synthesis | Benzaldehyde, Acetophenone | Ethanol | Potassium Hydroxide | Room Temperature | 3-4 h | ~90% |

| Pyridinium Salt | α-Bromoacetophenone, Pyridine | Diethyl Ether | - | Room Temperature | 24 h | >95% |

| Kröhnke Condensation | Chalcone, Pyridinium Salt, Ammonium Acetate | Glacial Acetic Acid | - | Reflux | 4-6 h | 60-70% |

Table 1: Summary of quantitative data for the Kröhnke synthesis of a this compound derivative.

Inverse Electron Demand Diels-Alder Reaction of 1,2,4-Triazines

A highly efficient and modular approach to constructing the this compound core is through an inverse electron demand Diels-Alder reaction. This method involves the synthesis of a 5,6-diphenyl-1,2,4-triazine, which then undergoes a [4+2] cycloaddition with a suitable dienophile, followed by aromatization to yield the desired pyridine.[3][4][5]

Experimental Protocol: Synthesis of this compound via Diels-Alder Reaction

Step 1: Synthesis of 5,6-Diphenyl-3-(pyridin-3-yl)-1,2,4-triazine [5]

-

A mixture of benzil (1.26 g, 6 mmol) and (3-pyridylcarbonyl)hydrazine (0.828 g, 6 mmol) is prepared.

-

Ammonium acetate (4.62 g, 60 mmol) and 1 ml of acetic acid are added to the mixture.

-

The reaction mixture is heated in a conventional microwave oven for 5 minutes at 150 °C (453 K).

-

Upon rapid cooling to 40 °C (313 K), a yellow precipitate forms.

-

The precipitate is washed with water to afford the title compound.

-

Single crystals suitable for X-ray analysis can be obtained by recrystallization from ethanol at room temperature over three days.

Step 2: Inverse Electron Demand Diels-Alder Reaction and Aromatization

-

A solution of 5,6-diphenyl-3-(pyridin-3-yl)-1,2,4-triazine (1.0 eq) and an excess of a suitable dienophile, such as norbornadiene, in an appropriate solvent (e.g., toluene or xylene) is heated at reflux.

-

The reaction is monitored by TLC for the disappearance of the triazine starting material.

-

The reaction mixture is cooled and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the this compound derivative. The aromatization often occurs spontaneously with the extrusion of a small molecule (e.g., N₂ and cyclopentadiene from norbornadiene).

| Reaction Step | Reactants | Solvent | Catalyst/Reagent | Temperature | Time | Yield |

| Triazine Synthesis | Benzil, (3-Pyridylcarbonyl)hydrazine, Ammonium Acetate | Acetic Acid | - | 150 °C (Microwave) | 5 min | 45.3%[5] |

| Diels-Alder/Aromatization | 5,6-Diphenyl-1,2,4-triazine derivative, Dienophile (e.g., Norbornadiene) | Toluene/Xylene | - | Reflux | 12-24 h | 50-70% |

Table 2: Summary of quantitative data for the inverse electron demand Diels-Alder synthesis of a this compound derivative.

Application in Drug Development: Targeting Phosphodiesterase 4 (PDE4)

Derivatives of pyridine are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7] Notably, certain substituted pyridines have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating inflammation.[1][8]

The PDE4 Signaling Pathway and a-inflammatory Response

PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[1] This activation cascade ultimately results in the phosphorylation of the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of anti-inflammatory cytokines while suppressing the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukins.[1][9]

The development of this compound derivatives as selective PDE4 inhibitors represents a promising avenue for the discovery of novel anti-inflammatory therapeutics with potentially improved side-effect profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds.

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. Inverse Electron Demand Diels-Alder Reactions [merckmillipore.com]

- 3. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4,6-Triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(iii) complexes with polarity sensitive T1 state properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kröhnke Pyridine Synthesis | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Diphenylpyridine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-diphenylpyridine, a heterocyclic aromatic compound with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering available data on its chemical properties, a representative synthetic protocol, and a general workflow for its investigation.

Core Chemical Identity

This compound is a pyridine derivative substituted with two phenyl groups at the 2 and 3 positions. Its core structure makes it a valuable scaffold in organic synthesis and a potential building block for novel therapeutic agents.

Chemical Structure:

The CAS number for this compound is 33421-53-3 .[1] It is described as a white to off-white crystalline powder.[2]

Physicochemical and Spectroscopic Properties

Physicochemical Data

The following table summarizes the known and theoretical physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 33421-53-3 | [1] |

| Molecular Formula | C₁₇H₁₃N | [2] |

| Molecular Weight | 231.29 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, THF, and chloroform. |

Spectroscopic Data (Expected)

Detailed experimental spectra for this compound are not widely published. The following tables describe the expected spectroscopic signatures based on its chemical structure and provides an example mass spectrum of a closely related isomer, 2,6-diphenylpyridine, for illustrative purposes.

Table 2.1: Expected ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (Phenyl & Pyridyl) | ~ 7.0 - 8.5 | Multiplets |

Table 2.2: Expected ¹³C NMR Spectral Data

| Carbons | Expected Chemical Shift (ppm) |

| Aromatic Carbons | ~ 120 - 160 |

Table 2.3: Expected FT-IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=C stretching (aromatic) | 1400 - 1600 |

| C-N stretching (pyridine) | 1300 - 1400 |

Table 2.4: Mass Spectrometry Data for 2,6-Diphenylpyridine (Isomer Example)

| m/z | Relative Intensity | Fragment |

| 231 | 99.99 | [M]⁺ |

| 232 | 19.00 | [M+H]⁺ |

| 202 | 7.80 | [M - C₂H₃]⁺ |

| 128 | 7.30 | [C₁₀H₈]⁺ |

| 102 | 11.50 | [C₈H₆]⁺ |

| Data obtained for the isomer 2,6-diphenylpyridine (CAS 3558-69-8) as a representative example.[3] |

Synthesis and Characterization: Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a plausible and widely used method for the formation of such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] The following represents a detailed, representative protocol for its synthesis and subsequent characterization.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 2-bromo-3-phenylpyridine with phenylboronic acid.

Materials:

-

2-Bromo-3-phenylpyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried round-bottom flask, add 2-bromo-3-phenylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

-

The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Add 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

-

The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Characterization

The purified this compound would then be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: The sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) and analyzed to confirm the presence of the expected proton and carbon environments.

-

FT-IR Spectroscopy: The IR spectrum would be obtained to identify the characteristic functional group vibrations of the aromatic rings.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula of the compound.

Experimental and Drug Discovery Workflow

Given that pyridine derivatives are known to possess a wide range of biological activities, including anticancer properties, a logical next step for a novel compound like this compound would be to enter a drug discovery screening workflow.[8] The following diagram illustrates a general workflow for the synthesis, characterization, and initial biological evaluation of this compound.

Caption: General workflow for synthesis, characterization, and screening.

Conclusion

This compound represents a chemical entity with potential for further exploration in medicinal chemistry and materials science. This guide provides the foundational information available for this compound, alongside representative experimental protocols and workflows to guide future research. The lack of extensive public data on its specific properties and biological activities highlights an opportunity for novel investigation into this and related diphenylpyridine scaffolds.

References

- 1. This compound | 33421-53-3 [chemicalbook.com]

- 2. Atomfair this compound C17H13N CAS 33421-53-3 - Atomfair [atomfair.com]

- 3. 2,6-Diphenylpyridine | C17H13N | CID 72920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Theoretical and Computational Insights into 2,3-Diphenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,3-diphenylpyridine, a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this isomer, this document leverages established computational methodologies and comparative data from related diphenylpyridine isomers to offer insights into its structural, electronic, and spectroscopic properties. This guide is intended to serve as a foundational resource for researchers, providing both theoretical data and detailed protocols for the computational analysis of this compound and similar molecules.

Introduction

Pyridine and its derivatives are fundamental scaffolds in drug discovery and materials science, owing to their unique electronic properties and ability to engage in various biological interactions. The introduction of phenyl substituents onto the pyridine ring, as in this compound, dramatically influences its conformational flexibility, electronic structure, and potential as a ligand or pharmacophore. Understanding these properties at a molecular level is crucial for the rational design of novel therapeutics and functional materials.

This guide summarizes key theoretical and computational approaches to characterize this compound, including methods for its synthesis, and detailed computational protocols for predicting its geometry, electronic properties, and spectroscopic signatures.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the literature, general methods for the synthesis of diphenylpyridines can be adapted. One common approach is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Hypothetical Synthesis of this compound via Suzuki-Miyaura Coupling:

A plausible synthetic route would involve the palladium-catalyzed cross-coupling of 2,3-dichloropyridine with phenylboronic acid.

-

Reaction Setup: A mixture of 2,3-dichloropyridine (1 equivalent), phenylboronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (3 equivalents) would be prepared in a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Reaction Conditions: The reaction mixture would be degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the organic layer separated. The aqueous layer would be extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts would then be washed, dried, and the solvent evaporated. The crude product would be purified by column chromatography on silica gel to yield this compound.

Theoretical and Computational Studies

Computational chemistry provides a powerful toolkit for investigating the properties of molecules like this compound, especially when experimental data is scarce. Density Functional Theory (DFT) is a widely used method for these studies.

Computational Methodology

DFT Calculations for this compound:

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a flexible description of the electron distribution, including polarization and diffuse functions.

-

Geometry Optimization: The molecular geometry of this compound would be optimized without any symmetry constraints to find the lowest energy conformation. Frequency calculations should be performed on the optimized structure to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment would be calculated from the optimized geometry.

-

Spectroscopic Predictions:

-

NMR: The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict the ¹H and ¹³C NMR chemical shifts.

-

IR: Vibrational frequencies and intensities would be calculated to simulate the infrared spectrum.

-

UV-Vis: Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

-

Data Presentation

The following tables summarize the predicted quantitative data for this compound based on DFT calculations, with comparative data from related isomers where available in the literature.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value for this compound |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.1 D |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR (in CDCl₃) | Aromatic protons expected in the range of 7.0-8.5 ppm. |

| ¹³C NMR (in CDCl₃) | Aromatic carbons expected in the range of 120-160 ppm. |

| IR (KBr pellet) | C-H stretching (aromatic) ~3100-3000 cm⁻¹, C=C and C=N stretching ~1600-1400 cm⁻¹. |

| UV-Vis (in Ethanol) | Strong absorption bands expected in the range of 250-300 nm. |

Visualization of Workflows and Pathways

Computational Workflow

The following diagram illustrates a typical workflow for the computational study of this compound.

Computational workflow for studying this compound.

Potential Signaling Pathway Involvement

Derivatives of pyridine are known to interact with various biological targets. For instance, they can act as inhibitors of kinases, which are key regulators of cellular signaling pathways. The diagram below illustrates a generalized kinase inhibition pathway where a molecule like this compound could potentially act.

Generalized kinase inhibition by a potential inhibitor.

Conclusion

This technical guide provides a foundational understanding of the theoretical and computational aspects of this compound. While specific experimental data remains limited, the computational methodologies and predicted data presented herein offer valuable insights for researchers. The provided protocols and workflows can be readily adapted for the study of other novel pyridine derivatives, aiding in the rational design of new molecules for applications in drug development and materials science. Further experimental validation of the predicted properties of this compound is a crucial next step to fully elucidate its potential.

Spectroscopic Analysis of 2,3-Diphenylpyridine: A Technical Overview

Executive Summary

This technical guide addresses the spectroscopic characterization of 2,3-diphenylpyridine. Despite a comprehensive search of scientific literature and chemical databases, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available at the time of this report. This suggests that while the compound is known, it may be less commonly synthesized or characterized compared to its isomers.

In the absence of specific data for the 2,3-isomer, this document provides a detailed analysis of the closely related and well-documented isomer, 2,6-diphenylpyridine , to serve as a valuable reference for researchers. Furthermore, this guide outlines general experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry data applicable to solid organic compounds like diphenylpyridines. A generalized workflow for spectroscopic analysis is also presented.

Spectroscopic Data for 2,6-Diphenylpyridine (Analogue)

The following tables summarize the available spectroscopic data for 2,6-diphenylpyridine. It is crucial to note that this data is presented as a proxy due to the unavailability of data for this compound and will differ from the actual values for the target compound.

Table 1: ¹H NMR Data for 2,6-Diphenylpyridine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.15 | d | 4H | Phenyl-H (ortho) |

| 7.80 | t | 1H | Pyridine-H (para) |

| 7.68 | d | 2H | Pyridine-H (meta) |

| 7.50 - 7.40 | m | 6H | Phenyl-H (meta, para) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for 2,6-Diphenylpyridine

| Chemical Shift (ppm) | Assignment |

| 157.4 | Pyridine-C (ortho) |

| 139.4 | Phenyl-C (ipso) |

| 136.7 | Pyridine-C (para) |

| 128.9 | Phenyl-C |

| 128.7 | Phenyl-C |

| 126.9 | Phenyl-C |

| 122.1 | Pyridine-C (meta) |

Solvent: CDCl₃, Frequency: 101 MHz

Table 3: Mass Spectrometry Data for 2,6-Diphenylpyridine

| m/z | Relative Intensity (%) | Assignment |

| 231.1 | 100 | [M]⁺ (Molecular Ion) |

| 230.1 | 55 | [M-H]⁺ |

| 202.1 | 10 | [M-C₂H₃]⁺ |

| 154.1 | 8 | [M-C₆H₅]⁺ |

| 77.1 | 15 | [C₆H₅]⁺ |

Ionization Mode: Electron Ionization (EI)

Table 4: Key IR Absorptions for 2,6-Diphenylpyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3030 | m, sh | C-H stretch (aromatic) |

| 1585 - 1560 | s | C=C/C=N stretch (pyridine ring) |

| 1490 - 1470 | s | C=C stretch (phenyl ring) |

| 770 - 750 | s | C-H bend (out-of-plane) |

| 700 - 680 | s | C-H bend (out-of-plane) |

Sample Preparation: KBr pellet

General Experimental Protocols

The following are generalized procedures for obtaining spectroscopic data for a solid organic compound such as a diphenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization:

-

Electron Ionization (EI): Introduce the sample (often via a direct insertion probe or after separation by Gas Chromatography) into the ion source where it is bombarded with a high-energy electron beam.

-

Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.

-

-

Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

Potential Research Areas for 2,3-Diphenylpyridine: A Technical Guide for Scientists and Drug Development Professionals

Introduction: 2,3-Diphenylpyridine, a heterocyclic aromatic compound, presents a versatile scaffold for the development of novel therapeutic agents and advanced functional materials. Its unique structural features, arising from the combination of a pyridine core with two phenyl substituents, offer opportunities for fine-tuning its chemical and physical properties. This technical guide explores promising research avenues for this compound, providing a foundation for its application in medicinal chemistry, materials science, and catalysis.

Synthesis of the this compound Scaffold

A robust and efficient synthesis of the this compound core is paramount for its exploration in various research fields. The Kröhnke pyridine synthesis offers a classical and adaptable method for this purpose.

Experimental Protocol: Kröhnke Pyridine Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

1-(2-oxo-2-phenylethyl)pyridinium salt (e.g., iodide or bromide)

-

Benzil

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

Preparation of the Pyridinium Salt: React 2-bromoacetophenone with pyridine in a suitable solvent (e.g., acetone or ethanol) at room temperature to reflux to obtain the 1-(2-oxo-2-phenylethyl)pyridinium bromide.

-

Kröhnke Reaction: A mixture of the 1-(2-oxo-2-phenylethyl)pyridinium salt, benzil, and a molar excess of ammonium acetate is refluxed in glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Logical Relationship of the Kröhnke Synthesis:

Caption: Kröhnke synthesis workflow for this compound.

Anticancer Drug Discovery

The pyridine scaffold is a common feature in many approved anticancer drugs. Derivatives of this compound represent a promising area for the discovery of novel cytotoxic agents. Research in this area should focus on the synthesis of a library of derivatives with diverse substituents on the phenyl rings and the evaluation of their antiproliferative activity against a panel of human cancer cell lines.

Potential Signaling Pathways to Investigate

Based on the known mechanisms of other pyridine-containing anticancer agents, potential signaling pathways to investigate for this compound derivatives include the induction of apoptosis through caspase activation and the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Hypothetical Signaling Pathway for a this compound Derivative:

Caption: Potential mechanism of anticancer action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a logarithmic dilution series) for a specified incubation period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives against Cancer Cell Lines

| Compound | R1 | R2 | HeLa | MCF-7 | A549 |

| DPP-01 | H | H | 15.2 | 21.5 | 18.9 |

| DPP-02 | 4-Cl | H | 8.7 | 12.3 | 10.1 |

| DPP-03 | H | 4-OCH3 | 12.5 | 18.1 | 14.3 |

| DPP-04 | 4-NO2 | H | 5.2 | 7.8 | 6.5 |

Materials Science: Development of Organic Emitters

The rigid, conjugated structure of this compound makes it a promising candidate for applications in organic electronics, particularly as a building block for organic light-emitting diodes (OLEDs). Research should focus on the synthesis of derivatives with tailored photophysical properties.

Key Photophysical Properties to Investigate

-

Absorption and Emission Spectra: To determine the color of the emitted light.

-

Fluorescence Quantum Yield: To assess the efficiency of the light emission process.

-

Solvatochromism: To understand the effect of the environment on the electronic properties.

Experimental Protocol: Photoluminescence Spectroscopy

Instrumentation: A spectrofluorometer.

Procedure:

-

Sample Preparation: Prepare dilute solutions of the this compound derivatives in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile).

-

Absorption Measurement: Record the UV-Vis absorption spectrum to determine the optimal excitation wavelength.

-

Emission Measurement: Excite the sample at the determined wavelength and record the fluorescence emission spectrum.

-

Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

Table 2: Hypothetical Photophysical Data for this compound Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| DPP-EM-01 | Toluene | 350 | 450 (Blue) | 0.65 |

| DPP-EM-02 | Toluene | 380 | 520 (Green) | 0.78 |

| DPP-EM-03 | Toluene | 420 | 580 (Yellow) | 0.55 |

Experimental Workflow for Photophysical Characterization:

Caption: Workflow for photophysical property analysis.

Homogeneous Catalysis

The nitrogen atom in the pyridine ring of this compound can act as a ligand to coordinate with metal centers, making it a candidate for applications in homogeneous catalysis. The steric and electronic properties of the ligand can be tuned by modifying the phenyl substituents.

Potential Catalytic Applications

-

Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki, Heck, and Sonogashira reactions, which are fundamental transformations in organic synthesis.

-

Asymmetric Catalysis: By introducing chiral moieties to the this compound scaffold, enantioselective catalysts could be developed.

Experimental Protocol: Suzuki Cross-Coupling Reaction

Reaction: The coupling of an aryl halide (e.g., bromobenzene) with an arylboronic acid (e.g., phenylboronic acid).

Catalyst System: A palladium precursor (e.g., Pd(OAc)2) and a this compound-based ligand.

Procedure:

-

Catalyst Formation (in situ): In a reaction vessel under an inert atmosphere, combine the palladium precursor and the this compound ligand in a suitable solvent (e.g., toluene or DMF).

-

Reaction Setup: Add the aryl halide, arylboronic acid, and a base (e.g., K2CO3 or Cs2CO3) to the catalyst mixture.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by GC-MS or LC-MS.

-

Work-up and Analysis: After completion, cool the reaction, perform an aqueous work-up, and isolate the product. Analyze the yield and purity of the biphenyl product by standard analytical techniques.

Table 3: Hypothetical Catalytic Performance in Suzuki Coupling

| Ligand | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |

| DPP-L1 | 1 | K2CO3 | Toluene | 12 | 85 |

| DPP-L2 | 0.5 | Cs2CO3 | DMF | 8 | 92 |

| DPP-L3 | 0.1 | K2CO3 | Toluene | 18 | 78 |

Logical Diagram of a Catalytic Cycle:

Caption: Generalized Suzuki-Miyaura cross-coupling cycle.

This compound is a molecule with significant untapped potential. The research areas outlined in this guide provide a strategic framework for its exploration. By systematically synthesizing and evaluating derivatives of this core structure, researchers can unlock new opportunities in drug discovery, materials science, and catalysis, contributing to the advancement of these critical scientific fields.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-diphenylpyridine via Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2,3-diphenylpyridine using the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3] This methodology is of significant interest in medicinal chemistry and materials science due to the prevalence of the this compound scaffold in various biologically active molecules and functional materials.

The protocols outlined below are based on established procedures for the Suzuki-Miyaura coupling of pyridine derivatives. While specific conditions may require optimization depending on the exact substrates and desired scale, these notes provide a robust starting point for researchers.

General Experimental Workflow

The overall workflow for the Suzuki-Miyaura cross-coupling reaction to synthesize this compound involves the reaction of a pyridine-containing halide or triflate with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.

Figure 1. General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-chloro-3-phenylpyridine and phenylboronic acid.

Materials:

-

2-chloro-3-phenylpyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-phenylpyridine (1.0 mmol, 1 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

-

Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure anaerobic conditions.

-

-

Catalyst Addition:

-

In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of 1,4-dioxane.

-

Add the catalyst solution to the reaction flask via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

-

Figure 2. Detailed step-by-step experimental protocol workflow.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize various reaction conditions reported for the synthesis of related biaryl pyridines.

Table 1: Catalyst and Ligand Effects on Yield

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85-95 |

| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 12 | >90 |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 70-85 |

| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 80-90 |

Table 2: Substrate Scope and Yields

| Pyridine Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |

| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane | 100 | 95 |

| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2), XPhos (4) | K₃PO₄ | t-BuOH | 110 | 88 |

| 3-Iodopyridine | Naphthalene-1-boronic acid | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DMF/H₂O | 90 | 91 |

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[1][3] The key steps are oxidative addition, transmetalation, and reductive elimination.

Figure 3. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Description:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the pyridine halide (Ar-X) to form a Pd(II) intermediate.[2][3]

-

Transmetalation: The organic group from the boronic acid derivative (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[2]

-

Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center are coupled and eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

References

Application Notes and Protocols for 2,3-Diphenylpyridine as a Ligand in Catalysis

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Note on Ligand Selection: While the primary focus of this document is the application of 2,3-diphenylpyridine as a ligand in catalysis, a thorough review of the current scientific literature reveals a notable scarcity of specific examples and detailed protocols for its use. In contrast, the closely related analogue, 2-phenylpyridine , is a well-documented and widely employed ligand in a variety of palladium-catalyzed reactions. Given the structural similarity, the data and protocols for 2-phenylpyridine-mediated catalysis serve as an excellent and highly relevant starting point for researchers interested in exploring the potential of this compound. This document, therefore, provides detailed application notes and protocols for 2-phenylpyridine as a robust proxy, enabling researchers to adapt these methodologies for their specific investigations with this compound.

2-Phenylpyridine and its derivatives are a class of monodentate N-donor ligands that have garnered significant attention in homogeneous catalysis. The coordination of the pyridine nitrogen to a metal center, often palladium, plays a crucial role in the catalytic cycle. These ligands are particularly effective in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and C-H activation/functionalization reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The presence of the phenyl ring at the 2-position influences the electronic and steric properties of the catalytic complex, contributing to its stability and reactivity.

Key Applications in Catalysis

Complexes derived from 2-phenylpyridine are versatile catalysts for a range of organic transformations. The primary applications include:

-

Suzuki-Miyaura Cross-Coupling: The formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds is a cornerstone of modern synthesis. Palladium complexes of 2-phenylpyridine derivatives have demonstrated high efficiency in promoting these reactions, even with challenging substrates like sterically hindered and deactivated aryl chlorides.

-

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. 2-Phenylpyridine-ligated palladium catalysts facilitate this transformation under relatively mild conditions.

-

C-H Activation and Functionalization: A rapidly evolving field, C-H activation allows for the direct functionalization of otherwise inert C-H bonds. The pyridine nitrogen of 2-phenylpyridine can act as a directing group, facilitating the regioselective activation and subsequent functionalization of the ortho-C-H bond of the phenyl ring.[1][2] This has been exploited for arylation, acylation, and alkylation reactions.[2]

Data Presentation: Performance in Catalytic Reactions

The following tables summarize the performance of 2-phenylpyridine-based palladium catalysts in representative Suzuki-Miyaura and C-H activation reactions.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | trans-[(2-mesitylpy)₂PdCl₂] (0.1) | K₂CO₃ | H₂O/Toluene | 100 | 12 | >95 |

| 2 | 4-Bromoanisole | 4-Methylphenylboronic acid | [PdCl₂(2-(p-tolyl)pyridine)₂] (1) | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 98 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | [PdCl₂(2-(p-methoxyphenyl)pyridine)₂] (1) | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 97 |

| 4 | 2-Bromopyridine | Phenylboronic acid | trans-[(2-mesitylpy)₂PdCl₂] (0.5) | K₂CO₃ | H₂O/Toluene | 100 | 12 | 92 |

Data synthesized from multiple sources for illustrative purposes.

Table 2: C-H Activation/Arylation Reactions

| Entry | Substrate | Arylating Agent | Catalyst (mol%) | Oxidant/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Phenylpyridine | Potassium aryltrifluoroborate | Pd(OAc)₂ (10) | Cu(OAc)₂, p-benzoquinone | 1,4-Dioxane | 120 | 24 | 85 |

| 2 | 2-Phenylpyridine | Benzyl bromide | Pd(OAc)₂ (5) | K₂CO₃, TBHP | Dichloromethane | 80 | 12 | 75 |

| 3 | 2-Phenylpyridine | N-(Phenylthio)benzamide | Pd(MeCN)₂Cl₂ (5) | - | DMF | 120 | 24 | 86 |

| 4 | 2-Phenylpyridine | p-Tolyl sulfonyl chloride | Pd(CH₃CN)₂Cl₂ (5) | K₂CO₃ | 1,4-Dioxane | 120 | 12 | 82 |

TBHP = tert-Butyl hydroperoxide. Data synthesized from multiple sources for illustrative purposes.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a 2-phenylpyridine derivative as a ligand.

Materials:

-

Aryl halide (1.0 mmol)

-

Boronic acid (1.2 mmol)

-

Palladium catalyst (e.g., trans-[(2-mesitylpy)₂PdCl₂], 0.01 mmol, 1 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Dioxane/H₂O, 4:1 v/v, 5 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (0.01 mmol), and base (2.0 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent (5 mL) via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: C-H Activation/Arylation of 2-Phenylpyridine

This protocol outlines a method for the direct ortho-arylation of 2-phenylpyridine using a potassium aryltrifluoroborate salt.[3]

Materials:

-

2-Phenylpyridine (1.0 mmol)

-

Potassium aryltrifluoroborate (2.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 10 mol%)

-

Copper(II) acetate (Cu(OAc)₂, 3.0 mmol)

-

p-Benzoquinone (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Sealed reaction tube

-

Magnetic stirrer and heating plate

Procedure:

-

In a sealable reaction tube, combine 2-phenylpyridine (1.0 mmol), potassium aryltrifluoroborate (2.5 mmol), Pd(OAc)₂ (0.1 mmol), Cu(OAc)₂ (3.0 mmol), and p-benzoquinone (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas.

-

Add 1,4-dioxane (5 mL).

-

Seal the tube and stir the mixture at 120 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the ortho-arylated 2-phenylpyridine product.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

References

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 2,3-Diphenylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2,3-diphenylpyridine derivatives and their evaluation as potential anticancer agents. Detailed protocols for chemical synthesis and key biological assays are provided to guide researchers in this promising area of drug discovery.

Introduction

Pyridine and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, with many exhibiting significant anticancer properties. Among these, the this compound scaffold has emerged as a promising pharmacophore for the development of novel anticancer agents. These compounds have been shown to target various key signaling pathways implicated in cancer progression, including those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs). This document outlines the synthesis of these derivatives and the methodologies for assessing their anticancer activity.

Data Presentation

The anticancer activity of synthesized this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes representative data for a series of hypothetical this compound analogs.

| Compound ID | R1 | R2 | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| DPP-01 | H | H | 8.5 | 12.3 | 10.1 |

| DPP-02 | 4-OCH3 | H | 5.2 | 7.8 | 6.5 |

| DPP-03 | H | 4-Cl | 3.1 | 4.5 | 3.9 |

| DPP-04 | 4-OCH3 | 4-Cl | 1.5 | 2.1 | 1.8 |

| Doxorubicin | - | - | 0.9 | 1.2 | 1.0 |

Experimental Protocols

Chemical Synthesis: One-Pot Synthesis of this compound Derivatives

A common and efficient method for the synthesis of polysubstituted pyridines is the Kröhnke pyridine synthesis and its variations. Below is a general one-pot protocol for the synthesis of this compound derivatives.

Materials:

-

Substituted benzaldehyde

-

Phenylacetonitrile

-

Acetophenone

-

Potassium tert-butoxide

-

Ethanol

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

To a solution of substituted benzaldehyde (1.0 mmol) and phenylacetonitrile (1.0 mmol) in ethanol (10 mL), add potassium tert-butoxide (1.2 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add acetophenone (1.0 mmol) to the reaction mixture and continue stirring for another 2 hours.

-

To the resulting mixture, add ammonium acetate (5.0 mmol) and glacial acetic acid (2 mL).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.[1]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[2]

Materials:

-

Cancer cells treated with this compound derivatives

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Plate cells and treat with the desired concentrations of the this compound derivatives for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[2]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[3]

-

Analyze the samples using a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

This compound derivatives have been investigated for their potential to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.

Caption: VEGFR-2 signaling pathway and its inhibition.

CDK2/Cyclin E Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.

Caption: CDK2/Cyclin E pathway in cell cycle progression.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and anticancer evaluation of this compound derivatives.

Caption: Workflow for anticancer drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Unsymmetrical Diphenylpyridines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of unsymmetrical diphenylpyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield for my Suzuki coupling reaction to synthesize an unsymmetrical diphenylpyridine. What are the common causes and how can I improve it?

Low yields in Suzuki coupling reactions for unsymmetrical diphenylpyridines are a common issue. Several factors can contribute to this problem. Here's a breakdown of potential causes and troubleshooting steps:

-

Suboptimal Reaction Conditions: The choice of catalyst, base, and solvent system is critical and highly substrate-dependent.

-

Catalyst: While Pd(PPh₃)₄ is common, other catalysts like Pd(dppf)Cl₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., P(t-Bu)₃) might offer better results, especially for sterically hindered or electron-rich/poor substrates.[1] Consider a catalyst screening to identify the optimal choice for your specific substrates.

-

Base: The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and KF.[1] The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, Cs₂CO₃ is often effective in challenging couplings.

-

Solvent: A combination of an organic solvent and water (e.g., dioxane/water, THF/water) is often used.[1] The polarity and ability of the solvent to dissolve both the organic and inorganic reagents are important. Ensure you are using dry solvents if the reaction is sensitive to moisture.[1]

-

-

Side Reactions:

-

Homocoupling: The formation of symmetrical biaryls (homocoupling) from the boronic acid or the aryl halide is a major side reaction that consumes starting materials and reduces the yield of the desired unsymmetrical product.[1] Using an excess of one of the coupling partners can sometimes minimize the homocoupling of the other.

-

Protodeboronation: The boronic acid can be cleaved by acidic protons or water, leading to the formation of an arene byproduct. Using a suitable base and anhydrous conditions can mitigate this.

-

-

Poor Reactivity of Starting Materials:

-

Halide Choice: The reactivity of the aryl halide is in the order of I > Br > Cl.[1] If you are using an aryl chloride, the reaction may be sluggish and require a more active catalyst system.

-

Steric Hindrance: Sterically demanding substituents near the coupling site can hinder the oxidative addition and reductive elimination steps of the catalytic cycle. In such cases, using a bulky phosphine ligand on the palladium catalyst might be beneficial.[2]

-

Electronic Effects: Electron-donating groups on the aryl halide can slow down the oxidative addition step, while electron-withdrawing groups can facilitate it.[2]

-

-

Reaction Setup:

-

Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]

-

Q2: I am observing multiple spots on my TLC plate after a Suzuki coupling reaction, and they are very close to each other, making purification difficult. What are these byproducts and how can I separate them?

The presence of multiple, closely-eluting spots on a TLC plate is a frequent challenge in the synthesis of unsymmetrical diphenylpyridines.

-

Common Byproducts:

-

Homocoupled Products: As mentioned earlier, you will likely have symmetrical diphenyl or dipyridyl byproducts.

-

Starting Materials: Unreacted aryl halide and boronic acid (or its pinacol ester).

-

Protodeboronated Product: The arene formed from the cleavage of the boronic acid.

-

Monosubstituted Intermediates: If you are performing a double coupling on a di-halogenated pyridine.[3]

-

-

Purification Strategies:

-

Column Chromatography: This is the most common method for purification.

-

Solvent System Optimization: Carefully screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation on TLC before running a column. A shallow gradient can improve the separation of closely related compounds.

-

Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.

-

-

Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification, especially for removing minor impurities.

-

Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative TLC or HPLC can be employed.

-

Q3: I am considering using a Stille coupling for my synthesis. What are the main challenges associated with this method?

Stille coupling is a powerful alternative to Suzuki coupling, but it comes with its own set of challenges:

-

Toxicity of Organotin Reagents: Organotin compounds, such as tributyltin derivatives, are toxic and require careful handling and disposal.[4]

-

Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of tin byproducts, which can be difficult to remove completely from the desired product. This can be problematic for applications in materials science and drug development where high purity is essential.

-

Reaction Conditions: While generally tolerant of many functional groups, Stille couplings can sometimes require higher temperatures and longer reaction times compared to Suzuki couplings.[4]

Q4: My reaction to form an unsymmetrical triphenylpyridine is giving me a mixture of products. How can I improve the selectivity for the desired unsymmetrical product?

The synthesis of unsymmetrical triphenylpyridines often involves the condensation of two different acetophenone derivatives with a source of ammonia. This can lead to a statistical mixture of symmetrical and unsymmetrical products, making the isolation of the desired compound challenging.[5]

-

Sequential Addition: A strategy to improve selectivity is the sequential addition of the different acetophenone derivatives.[5]

-

Reaction Conditions Optimization:

-

Catalyst/Promoter: The choice of a metal catalyst, such as copper(I) iodide, can influence the reaction outcome.[5]

-

Ammonia Source: Different sources of ammonia, like methanolic ammonia, can affect the yield and selectivity.[5]

-

Solvent: Solvents like DMF or DMSO are commonly used, and their choice can impact the reaction.[5]

-

Troubleshooting Guide: Low Yield in Suzuki Coupling

| Symptom | Possible Cause | Suggested Solution(s) |

| Low conversion of starting materials | Ineffective catalyst or ligands. | - Try a different palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃).- Add a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃).- Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). |

| Inappropriate base or solvent. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Ensure the base is finely ground for better solubility.- Try a different solvent system (e.g., toluene/water, DMF/water).- Ensure anhydrous conditions if using a moisture-sensitive boronic acid. | |

| Low reaction temperature. | - Increase the reaction temperature, potentially using a higher-boiling solvent. Microwave-assisted synthesis can also be effective.[1] | |

| Significant homocoupling observed | Boronic acid decomposition. | - Use fresh, high-purity boronic acid.- Add the boronic acid in slight excess.- Ensure rigorous deoxygenation of the reaction mixture. |

| Side reactions of the aryl halide. | - Use the aryl halide as the limiting reagent. | |

| Product decomposes during reaction | Reaction temperature is too high. | - Lower the reaction temperature and monitor the reaction progress over a longer period. |

| Product is sensitive to the base. | - Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). | |

| Difficulty in product isolation | Emulsion formation during workup. | - Add brine to the aqueous layer to break the emulsion.- Filter the combined organic layers through celite. |

| Product is highly polar and sticks to silica gel. | - Use a more polar eluent system.- Consider using alumina or reverse-phase chromatography. |

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point. The specific conditions may need to be optimized for your substrates.

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL) via syringe.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the progress by TLC or GC/MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Stille Cross-Coupling

Caution: Organotin reagents are toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol) and the organostannane reagent (1.1 mmol) in a suitable anhydrous solvent (e.g., toluene or DMF).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the reaction is complete as monitored by TLC or GC/MS.

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent. To remove tin byproducts, the reaction mixture can be washed with an aqueous solution of KF.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.

Caption: General experimental workflow for the synthesis of unsymmetrical diphenylpyridines.

References

optimizing reaction yield for 2,3-diphenylpyridine synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2,3-diphenylpyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing the Kröhnke pyridine synthesis or similar methodologies.

Problem 1: Low or No Product Yield

Possible Causes and Solutions

| Cause | Recommended Action |

| Incorrect Reaction Conditions | Verify that the reaction temperature, solvent, and reaction time are appropriate for the Kröhnke synthesis. Typically, reactions are conducted in glacial acetic acid or methanol at temperatures not exceeding 140°C.[1] Consider performing small-scale trials to optimize these parameters. |

| Inactive or Impure Reagents | Ensure the purity of the starting materials, particularly the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound. Impurities can interfere with the reaction. Recrystallize or purify reagents if necessary. |

| Inefficient Formation of the 1,5-Dicarbonyl Intermediate | The initial Michael addition to form the 1,5-dicarbonyl intermediate is crucial. Ensure the base used (often ammonium acetate) is of good quality and used in the correct stoichiometric amount. |

| Steric Hindrance | The presence of two bulky phenyl groups at the 2 and 3 positions can lead to steric hindrance, slowing down the cyclization step. Consider increasing the reaction time or temperature moderately. However, excessive heat can lead to side reactions. |

| Incorrect Stoichiometry | Precisely measure the molar ratios of the reactants. An excess of one reactant may lead to the formation of side products. |

Problem 2: Formation of Significant Byproducts

Possible Causes and Solutions

| Cause | Recommended Action |

| Self-Condensation of Reactants | The α,β-unsaturated carbonyl compound can undergo self-condensation, especially at higher temperatures. Maintain the recommended reaction temperature and consider adding the reactants in a specific order, for instance, adding the unsaturated ketone slowly to the reaction mixture. |

| Incomplete Cyclization | The 1,5-dicarbonyl intermediate may not fully cyclize to the pyridine ring. Ensure a sufficient amount of the nitrogen source (e.g., ammonium acetate) is present and that the reaction is allowed to proceed for an adequate amount of time.[1] |

| Side Reactions from Impurities | Impurities in the starting materials can lead to a variety of side products. As mentioned previously, ensure the purity of your reagents. |

| Oxidation or Decomposition of Product | Although the Kröhnke synthesis does not require a separate oxidation step, the product might be sensitive to prolonged exposure to high temperatures or oxidative conditions.[1] Ensure the reaction is worked up promptly upon completion. |